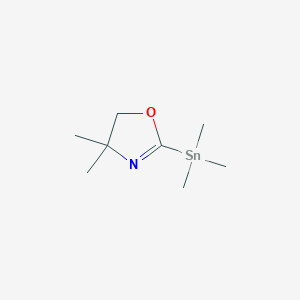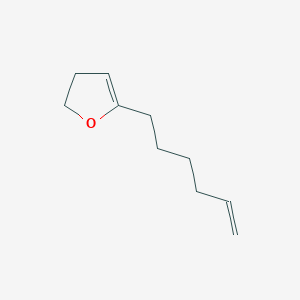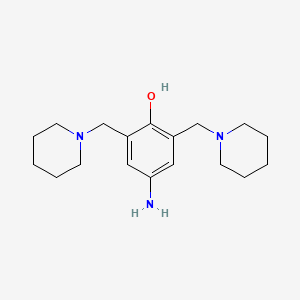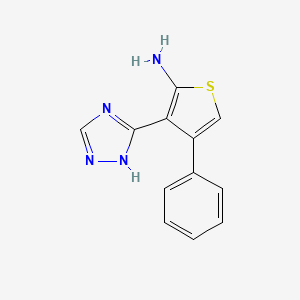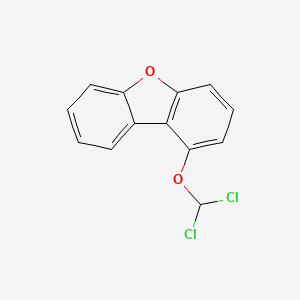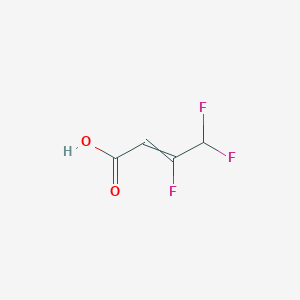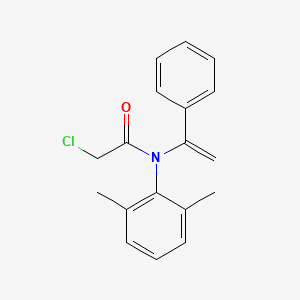![molecular formula C7H9Cl3O B14315036 2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane CAS No. 113984-02-4](/img/structure/B14315036.png)
2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane is a chemical compound known for its unique structure and reactivity. It features an oxirane ring, which is a three-membered cyclic ether, and a chloromethyl group attached to the ring. The presence of the dichlorocyclopropyl group adds to its complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane typically involves the reaction of a suitable precursor with epichlorohydrin. The reaction conditions often require the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The oxirane ring can be oxidized to form diols or other oxygen-containing derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include azides, thiocyanates, and various amine derivatives.
Oxidation Reactions: The primary products are diols and other oxygenated compounds.
Reduction Reactions: The main products are alcohols and other reduced derivatives.
科学研究应用
2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane involves its reactivity with nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. The chloromethyl group can undergo substitution reactions, leading to the formation of various derivatives. The dichlorocyclopropyl group may also participate in reactions, adding to the compound’s versatility.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-2-methyloxirane: This compound has a similar structure but with a methyl group instead of the dichlorocyclopropyl group.
Epichlorohydrin: A simpler compound with an oxirane ring and a chloromethyl group, lacking the additional substituents.
Uniqueness
2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct reactivity and potential applications. Its structure allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.
属性
| 113984-02-4 | |
分子式 |
C7H9Cl3O |
分子量 |
215.5 g/mol |
IUPAC 名称 |
2-(chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane |
InChI |
InChI=1S/C7H9Cl3O/c8-3-6-5(11-6)1-4-2-7(4,9)10/h4-6H,1-3H2 |
InChI 键 |
TUSSILIXLLSDTD-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(Cl)Cl)CC2C(O2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



